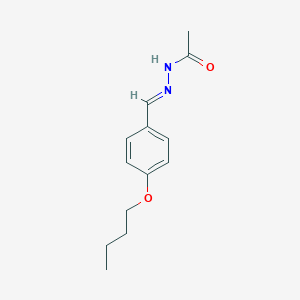

N'-(4-butoxybenzylidene)acetohydrazide

Beschreibung

Eigenschaften

Molekularformel |

C13H18N2O2 |

|---|---|

Molekulargewicht |

234.29g/mol |

IUPAC-Name |

N-[(E)-(4-butoxyphenyl)methylideneamino]acetamide |

InChI |

InChI=1S/C13H18N2O2/c1-3-4-9-17-13-7-5-12(6-8-13)10-14-15-11(2)16/h5-8,10H,3-4,9H2,1-2H3,(H,15,16)/b14-10+ |

InChI-Schlüssel |

XCGSBPHPXBCUTL-GXDHUFHOSA-N |

SMILES |

CCCCOC1=CC=C(C=C1)C=NNC(=O)C |

Isomerische SMILES |

CCCCOC1=CC=C(C=C1)/C=N/NC(=O)C |

Kanonische SMILES |

CCCCOC1=CC=C(C=C1)C=NNC(=O)C |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Anti-Inflammatory Activity

Hydrazones with electron-withdrawing or bulky substituents on the benzylidene ring often exhibit enhanced anti-inflammatory effects. Key comparisons include:

Key Findings :

- The 4-chloro substitution (as in 9d and 4f) improves anti-inflammatory activity, likely due to enhanced electron-withdrawing effects stabilizing the hydrazone bond .

- Lipophilic groups (e.g., butoxy) may improve pharmacokinetics but require balancing with solubility for optimal efficacy.

Anticancer Activity

Benzothiazole-containing acylhydrazones demonstrate notable anticancer properties:

Key Findings :

- Electron-deficient aromatic rings (e.g., 4-fluoro, 4-chloro) enhance cytotoxicity by promoting DNA intercalation or enzyme inhibition .

- The acetohydrazide scaffold’s flexibility allows for diverse substitutions, enabling selective targeting of cancer cells.

Central Nervous System (CNS) Activity

Hydrazones with heterocyclic moieties exhibit CNS-modulating effects:

Key Findings :

- Bulky substituents (e.g., trifluoromethoxy) improve binding to CNS targets like xanthine oxidase .

- Bromine at the 4-position (4l) enhances antidepressant activity, possibly via serotonin reuptake modulation .

SAR Trends

- Electron-Withdrawing Groups (EWGs): 4-Cl, 4-NO₂, and 4-CF₃ substituents enhance anti-inflammatory and enzyme-inhibitory activities by stabilizing the hydrazone bond and improving target binding .

- Lipophilic Substituents : 4-Butoxy or 4-methylbenzyloxy groups improve bioavailability but may reduce aqueous solubility .

- Heterocyclic Integration : Incorporation of benzothiazole or triazole rings diversifies biological activity, enabling anticancer or antimicrobial effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.